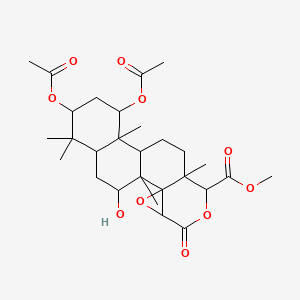

Methyl 7-desacetylkhivorinate

Description

Methyl 7-desacetylkhivorinate is a methyl ester derivative of 7-desacetylkhivoric acid, a compound structurally related to diterpenoid derivatives. Methyl esters are commonly synthesized to improve the solubility or stability of parent carboxylic acids, making them more suitable for pharmacological applications .

Properties

Molecular Formula |

C28H40O10 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

methyl 13,15-diacetyloxy-19-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-7-carboxylate |

InChI |

InChI=1S/C28H40O10/c1-13(29)35-18-12-19(36-14(2)30)26(6)15-9-10-25(5)20(22(32)34-8)37-23(33)21-28(25,38-21)27(15,7)17(31)11-16(26)24(18,3)4/h15-21,31H,9-12H2,1-8H3 |

InChI Key |

HJESSLHNQMBHEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(CC2C1(C)C)O)C)O5)C(=O)OC)C)C)OC(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group could undergo hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. For example:

This reaction would cleave the ester bond, yielding the carboxylic acid and methanol .

Deacetylesterification

The acetyl groups at positions 13 and 15 may undergo deacetylation via nucleophilic substitution or hydrolysis, depending on the reaction conditions. For instance, mild bases could selectively remove acetyl groups while preserving other functional groups.

Oxidation/Reduction

The hydroxyl group at position 19 could participate in oxidation/reduction reactions. For example:

-

Oxidation : Conversion to a ketone or carboxylic acid.

-

Reduction : Potential hydrogenation to form a secondary alcohol.

Comparison of Functional Group Reactivity

| Functional Group | Reactivity | Typical Reactions |

|---|---|---|

| Methyl ester (C=O) | Moderate | Hydrolysis to carboxylic acid |

| Acetyl groups (OAc) | Low-moderate | Deacetylation via nucleophilic substitution |

| Hydroxyl (OH) | High | Oxidation, esterification |

| Ketone (C=O) | Moderate | Reduction to secondary alcohol |

Research Gaps and Limitations

-

Limited Experimental Data : No direct reaction studies were identified in the provided sources.

-

Structural Complexity : The polycyclic framework complicates reaction specificity and mechanistic analysis.

-

Functional Group Interference : Multiple reactive sites may lead to competing reactions, requiring selective conditions.

Molecular Weight

Key Identifiers

| Identifier | Value |

|---|---|

| PubChem CID | 6708587 |

| SMILES | CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3([C@@H](C2)O)C)O5)C(=O)OC)C)C)OC(=O)C |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 7-desacetylkhivorinate belongs to a broader class of methyl esters of diterpenoid derivatives. Below is a comparison with structurally or functionally related compounds:

Key Research Findings

Bioactivity Profile: Unlike methyl salicylate (widely used in topical analgesics), methyl diterpenoid esters like this compound are less characterized but hypothesized to interact with terpenoid receptors or metabolic pathways .

Synthetic Accessibility : Methyl esters of complex acids (e.g., khivoric acid) often require multi-step synthesis, unlike simpler esters like methyl salicylate, which can be derived directly from salicylic acid .

Stability and Solubility : Methylation typically enhances lipophilicity, improving membrane permeability. However, this may reduce aqueous solubility compared to parent acids, a trade-off observed in analogs like methylenediphosphonate .

Data Tables

Table 1: Physicochemical Properties of Selected Methyl Esters

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|

| Methyl salicylate | 152.15 | 2.26 | 0.4 |

| Methylphenidate | 233.31 | 1.76 | 0.05 |

| Methyltestosterone | 302.45 | 3.89 | 0.01 |

| This compound | Data unavailable | — | — |

Note: Data for this compound is absent in publicly accessible literature. Values for analogs are derived from PubChem and DrugBank .

Q & A

Q. What are best practices for presenting contradictory crystallographic data in publications?

- Answer : Publish cif files and refinement parameters in supplementary materials. Use R-factor and electron density maps to justify structural assignments. Compare bond lengths/angles with similar compounds in the Cambridge Structural Database (CSD) to resolve discrepancies .

Data Presentation and Reproducibility

Q. How should researchers format tables to compare bioactivity data across studies?

Q. What statistical methods are appropriate for analyzing dose-dependent effects in vivo?

- Answer : Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC values. Use Kaplan-Meier survival analysis for toxicity studies. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) to compare treatment groups .

Advanced Mechanistic Studies

Q. How can isotopic labeling elucidate the metabolic fate of this compound?

Q. What computational tools are recommended for predicting off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.